Oxidation Yield to Ketone: CuCl₂/BQC/TBHP Catalytic System Delivers Quantitative Conversion
Under aqueous-phase CuCl₂/2,2′‑biquinoline‑4,4′‑dicarboxylic acid dipotassium salt (BQC)/tert‑butyl hydroperoxide (TBHP) conditions, (1‑methyl‑1H‑imidazol‑2‑yl)(2‑thienyl)methanol is oxidized to the corresponding ketone 2‑(1‑methylimidazolyl)‑2‑thienyl ketone with a 100% isolated yield [1]. This oxidation process is documented within a study validating the broad heterocycle compatibility of the catalytic system, which also converts pyridyl, pyrrolyl, indolyl, furanyl, and thiazolyl alcohols [2]. While the reference publication may be authored by individuals associated with benchchems or similar platforms, the original data originates from Tetrahedron Letters and the procedure is independently reproduced on Molaid [1].
| Evidence Dimension | Oxidation efficiency to the corresponding heteroaryl ketone |
|---|---|
| Target Compound Data | 100% yield under CuCl₂/BQC/TBHP, H₂O, 24 h, room temperature |
| Comparator Or Baseline | General scope: diverse 1‑heteroaryl secondary alcohols give high to quantitative yields under the same conditions; comparative yields for other substrates are not tabulated alongside the target compound in the source. |
| Quantified Difference | Quantitative conversion (100%); comparative yields for direct analogs under the identical protocol are not reported. |
| Conditions | CuCl₂ (cat.), BQC ligand, aq. TBHP, H₂O solvent, 24 h, room temperature |
Why This Matters
Predictable, quantitative conversion to the ketone oxidation product enables reliable generation of a distinct building block without chromatographic purification, reducing process development time in medicinal chemistry campaigns.
- [1] Molaid. (2025). (1-Methyl-1H-imidazol-2-yl)(2-thienyl)methanol – Reaction Information (CAS 191021-14-4). Retrieved from https://www.molaid.com/MS_461330 View Source
- [2] Boudreau, J., Doucette, M., & Nait Ajjou, A. (2006). A new and highly efficient water-soluble copper complex for the oxidation of secondary 1-heteroaryl alcohols by tert-butyl hydroperoxide. Tetrahedron Letters, 47(11), 1695–1698. View Source
